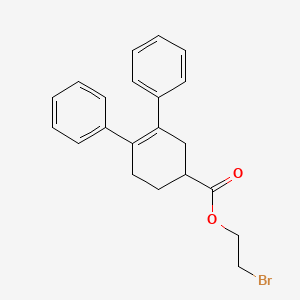![molecular formula C28H29Br B14513020 4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl CAS No. 62856-13-7](/img/structure/B14513020.png)
4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is an organic compound with the molecular formula C22H23Br. This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a biphenyl structure, which is further substituted with an octylphenyl group. It is a member of the biphenyl family, known for its applications in various fields including material science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by a Sonogashira coupling reaction, where the ethynyl group is introduced using a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine. The final step involves the attachment of the octylphenyl group through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted biphenyl derivatives.
Coupling Reactions: Products include extended conjugated systems or polymers.
Oxidation and Reduction Reactions: Products include quinones or alkanes, respectively
Aplicaciones Científicas De Investigación
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Industrial Applications: Used in the production of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-ethynylbiphenyl: Lacks the octylphenyl group, making it less hydrophobic and potentially less versatile in certain applications.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of an ethynyl group, leading to different reactivity and applications.
1-Bromo-4-ethynylbenzene: A simpler structure with only one benzene ring, used in different contexts compared to the biphenyl derivative
Uniqueness
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the octylphenyl group, which imparts hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in the development of organic electronic materials where solubility and processability are crucial .
Propiedades
Número CAS |
62856-13-7 |
|---|---|
Fórmula molecular |
C28H29Br |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
1-bromo-4-[4-[2-(4-octylphenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C28H29Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8H2,1H3 |
Clave InChI |
PJOIBMKTHYJDGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
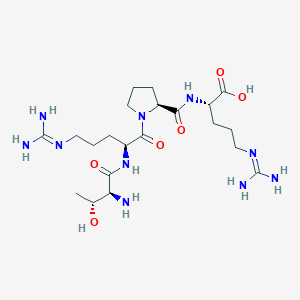
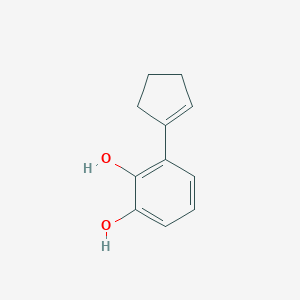
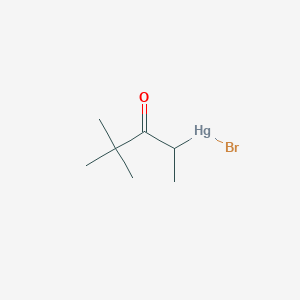
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
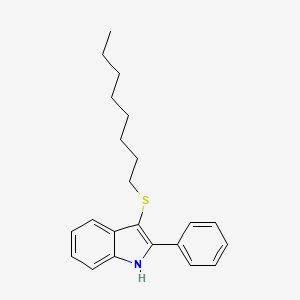

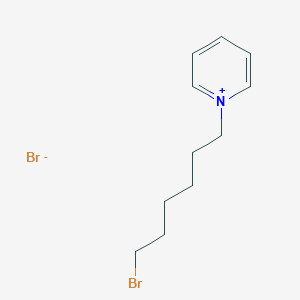
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

